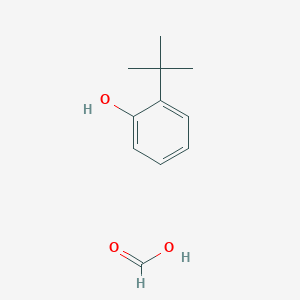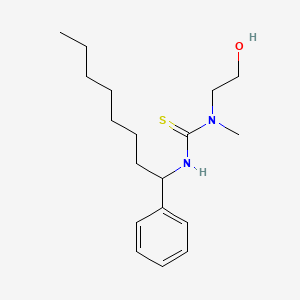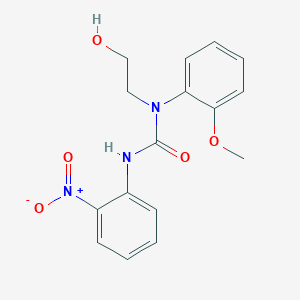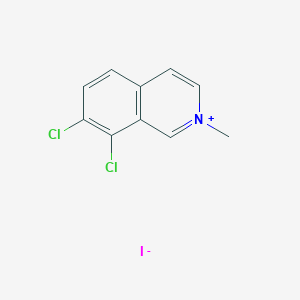
7,8-Dichloro-2-methylisoquinolin-2-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dichloro-2-methylisoquinolin-2-ium iodide is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of chlorine atoms at the 7 and 8 positions, along with a methyl group at the 2 position, makes this compound unique. The iodide ion serves as a counterion to balance the charge of the isoquinolinium cation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-2-methylisoquinolin-2-ium iodide typically involves the quaternization of 7,8-dichloro-2-methylisoquinoline with an iodinating agent. One common method is to react 7,8-dichloro-2-methylisoquinoline with methyl iodide in an appropriate solvent such as acetonitrile or acetone under reflux conditions. The reaction proceeds as follows:
7,8-Dichloro-2-methylisoquinoline+Methyl iodide→7,8-Dichloro-2-methylisoquinolin-2-ium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dichloro-2-methylisoquinolin-2-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 7 and 8 positions can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the isoquinolinium ion back to the neutral isoquinoline.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted isoquinolines with various functional groups.
Oxidation: Isoquinoline N-oxides.
Reduction: Neutral isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7,8-Dichloro-2-methylisoquinolin-2-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7,8-Dichloro-2-methylisoquinolin-2-ium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,8-Dichloro-2-methylquinoline
- 8-Chloro-2-methylquinoline
- 2-Methylisoquinoline
Uniqueness
7,8-Dichloro-2-methylisoquinolin-2-ium iodide is unique due to the presence of both chlorine atoms and the isoquinolinium ion. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61563-37-9 |
|---|---|
Molekularformel |
C10H8Cl2IN |
Molekulargewicht |
339.98 g/mol |
IUPAC-Name |
7,8-dichloro-2-methylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C10H8Cl2N.HI/c1-13-5-4-7-2-3-9(11)10(12)8(7)6-13;/h2-6H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LOSQFOBFJGCOAN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC2=C(C=CC(=C2Cl)Cl)C=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


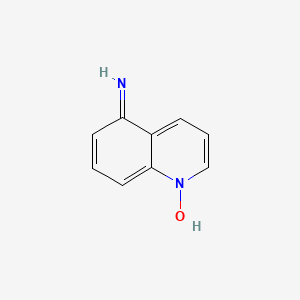

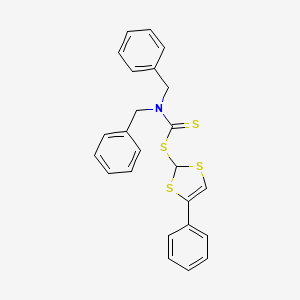
![Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14582761.png)

![Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14582771.png)
![1-(Hexadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14582778.png)
![2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14582779.png)


![2,2'-(Ethane-1,2-diylbis{[2-oxo-2-(propylamino)ethyl]azanediyl})diacetic acid](/img/structure/B14582795.png)
